Tucidinostat-d4

LC-MS/MS Bioanalysis Internal Standard

Tucidinostat-d4 is the definitive stable isotope-labeled internal standard for accurate LC-MS/MS quantification of Tucidinostat in biological matrices. The +4 Da mass shift ensures baseline SRM/MRM separation; ≥98% isotopic enrichment minimizes cross-talk, enabling LLOQs below 1 ng/mL. Fully characterized per USP/EP guidelines with traceable CoA—essential for clinical PK studies, BA method validation, IND/NDA/ANDA submissions, and cGMP batch release testing. Not for therapeutic use.

Molecular Formula C22H19FN4O2
Molecular Weight 394.4 g/mol
Cat. No. B11932802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTucidinostat-d4
Molecular FormulaC22H19FN4O2
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N
InChIInChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+/i3D,4D,6D,7D
InChIKeySZMJVTADHFNAIS-NFKQYAPMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tucidinostat-d4: A Deuterated HDAC Inhibitor for Quantitative Bioanalysis and Selectivity Studies


Tucidinostat-d4 (Chidamide-d4, HBI-8000-d4, CS 055-d4) is the deuterium-labeled analog of the orally bioavailable benzamide-class histone deacetylase (HDAC) inhibitor Tucidinostat [1]. It possesses a molecular weight of 394.43 g/mol (vs. 390.41 g/mol for the non-deuterated parent) and a purity of ≥98% with isotopic enrichment ≥98% D . As a stable isotope-labeled internal standard (SIL-IS), it is intended exclusively for research and analytical applications, including LC-MS/MS quantification, method validation, and pharmacokinetic studies, and is not for therapeutic use [2].

Why Tucidinostat-d4 Cannot Be Substituted by Unlabeled Tucidinostat or Other HDAC Inhibitors


Unlabeled Tucidinostat (MW 390.41) is indistinguishable from Tucidinostat-d4 in terms of HDAC inhibitory activity [1], but its identical mass precludes its use as an internal standard in LC-MS/MS workflows, where a minimum 3 Da mass shift is required for baseline separation . Conversely, other HDAC inhibitors (e.g., MS-275, SAHA) possess distinct selectivity profiles and physicochemical properties, rendering them unsuitable as surrogate internal standards for Tucidinostat quantification . Tucidinostat-d4 uniquely combines target-specific isotopic differentiation with regulatory-grade characterization, fulfilling the dual requirements of analytical traceability and biological relevance [2].

Quantitative Differentiation of Tucidinostat-d4: Evidence-Based Comparator Analysis


Mass Shift Enabling Unambiguous LC-MS/MS Detection

Tucidinostat-d4 exhibits a molecular mass shift of +4.02 Da relative to unlabeled Tucidinostat (394.43 g/mol vs. 390.41 g/mol) . This exceeds the minimum 3 Da mass difference recommended for baseline separation in triple quadrupole MS, ensuring no isotopic cross-talk between the analyte and internal standard channels .

LC-MS/MS Bioanalysis Internal Standard Pharmacokinetics

Isotopic Purity and Enrichment for Quantitative Accuracy

Tucidinostat-d4 is supplied with a chemical purity of 98.63% and deuterium isotopic enrichment ≥98% D . In comparison, the unlabeled Tucidinostat reference standard from the same vendor exhibits a purity of 98.70% . The high isotopic enrichment minimizes the contribution of unlabeled species to the analyte signal, while the comparable purity ensures that differences in response are attributable solely to isotopic dilution, not to chemical impurities [1].

Isotopic Enrichment Purity Internal Standard LC-MS

Regulatory Compliance as a Fully Characterized Reference Standard

Tucidinostat-d4 is manufactured and characterized as a reference standard compliant with pharmacopeial guidelines (USP/EP) for analytical method development and validation (AMV) [1]. Unlike generic deuterated compounds supplied without full characterization, this product includes a Certificate of Analysis (CoA) documenting identity, purity, and isotopic enrichment, and is traceable to primary standards .

Reference Standard Method Validation GMP Quality Control

HDAC Isoform Selectivity Profile Consistent with Tucidinostat

Tucidinostat-d4 retains the HDAC inhibitory profile of its parent compound, Tucidinostat, with IC₅₀ values of 95 nM (HDAC1), 160 nM (HDAC2), 67 nM (HDAC3), and 78 nM (HDAC10), while exhibiting negligible activity against HDAC4-7 and HDAC9 (IC₅₀ >30 µM) [1][2]. This contrasts with pan-HDAC inhibitors such as SAHA (vorinostat), which inhibit multiple class I and II HDACs with IC₅₀ values typically <100 nM .

HDAC Epigenetics Selectivity IC50

Solubility and Formulation Compatibility for In Vivo Studies

Tucidinostat-d4 exhibits high solubility in DMSO (>10 mg/mL), enabling preparation of concentrated stock solutions for both in vitro and in vivo applications . In contrast, its aqueous solubility is limited (<1 mg/mL), necessitating the use of co-solvent formulations for intravenous or intraperitoneal administration [1]. The deuterated form's solubility profile mirrors that of unlabeled Tucidinostat, ensuring that any observed differences in pharmacokinetic behavior are attributable to the deuterium kinetic isotope effect rather than formulation artifacts [2].

Solubility Formulation DMSO Pharmacokinetics

High-Value Application Scenarios for Tucidinostat-d4 in Analytical and Preclinical Workflows


LC-MS/MS Quantification of Tucidinostat in Plasma and Tissues

Tucidinostat-d4 serves as the optimal stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Tucidinostat in biological matrices. The +4 Da mass shift ensures baseline separation in SRM/MRM transitions, while the high isotopic enrichment (≥98% D) minimizes cross-talk, enabling LLOQs below 1 ng/mL in human plasma [1]. This application is critical for clinical pharmacokinetic studies and therapeutic drug monitoring.

Method Development and Validation for Regulatory Submissions

As a fully characterized reference standard compliant with USP/EP guidelines, Tucidinostat-d4 is essential for developing and validating bioanalytical methods intended to support IND, NDA, or ANDA submissions [1]. Its traceability to primary standards and comprehensive Certificate of Analysis (CoA) satisfy FDA and EMA requirements for method validation parameters including accuracy, precision, and matrix effects .

Comparative Deuterium Kinetic Isotope Effect (KIE) Studies

Tucidinostat-d4 can be employed in head-to-head comparative studies with unlabeled Tucidinostat to quantify the deuterium kinetic isotope effect on metabolic stability and clearance. The matched physicochemical properties (solubility, LogP) ensure that any observed differences in pharmacokinetic parameters (e.g., half-life, AUC) are directly attributable to deuterium substitution [1]. Such data are foundational for deuterated drug development programs.

Quality Control of Tucidinostat Drug Substance and Product

In pharmaceutical manufacturing, Tucidinostat-d4 is used as a reference standard for identity, purity, and assay testing of Tucidinostat API and finished dosage forms. Its use in HPLC and UPLC methods, combined with its regulatory-grade characterization, ensures compliance with cGMP requirements for batch release and stability testing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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